4-Ethynylpyridine
Overview
Description
4-Ethynylpyridine is a compound that has been studied for its potential applications in various fields of chemistry. It is a molecule that contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and an ethynyl group attached to the 4-position of the pyridine ring. This structure makes it a versatile building block for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of derivatives of 4-ethynylpyridine has been explored in several studies. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a weak nucleophilic base, was achieved in two stages via the corresponding pyrylium salt. This synthesis demonstrates the potential of 4-ethynylpyridine derivatives to substitute nonnucleophilic bases in organic syntheses . Additionally, 4-[(4-bromophenyl)ethynyl]pyridine was synthesized and studied for its self-assembly and reactivity on metal surfaces . Furthermore, a series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines were prepared using Sonogashira cross-coupling and dechloroamination reactions, showcasing the utility of 4-ethynylpyridine in constructing quinazoline derivatives with potential biological activity .
Molecular Structure Analysis
The molecular structure of 4-ethynylpyridine derivatives has been elucidated using various techniques. X-ray crystallography has been employed to determine the structure of bis(4-pyridylethynyl)mercury, revealing a T-shaped coordination geometry around the mercury atom . Similarly, the structure of a 4-(ethynylpyridine)quinazoline derivative was confirmed by single crystal X-ray analysis, indicating a monoclinic crystal system .
Chemical Reactions Analysis
4-Ethynylpyridine and its derivatives participate in a variety of chemical reactions. The compound bis(4-pyridylethynyl)mercury was obtained by reacting 4-ethynylpyridine with mercuric acetate, demonstrating the reactivity of the ethynyl group with metal salts . The reactivity of 1,2-bis(2,6-dicarboxypyridin-4-yl)ethyne with Co(II) was also investigated, resulting in the formation of coordination monomers rather than polymers, which was unexpected given the potential for polymerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-ethynylpyridine derivatives are influenced by their molecular structure. The weak nucleophilic nature of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine is attributed to the steric protection provided by the isopropyl groups, which is confirmed by X-ray data . The self-assembly and reactivity of 4-[(4-bromophenyl)ethynyl]pyridine on metal surfaces are sensitive to the underlying metallic surfaces, as studied by scanning tunnelling microscopy . The cytotoxic and anti-Mycobacterium tuberculosis properties of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines were evaluated, revealing promising biological activity .
Scientific Research Applications
Electrode Modification and Sensing Applications
A study by Coates and Nyokong (2012) described the use of 4-ethynylpyridine in modifying electrode surfaces. They employed electrochemical grafting of 4-azidobenzenediazonium salt and click chemistry with ethynylpyridine to create stable modified electrodes with iron phthalocyanine. These electrodes exhibited electrocatalytic ability and were effective in sensing hydrazine, highlighting the material's potential in developing sensitive and stable sensors (Coates & Nyokong, 2012).
Development of Chiral Structures
Abe, Kayamori, and Inouye (2015) investigated ethynylpyridine oligomers linked with glycosyl chiral templates. These oligomers formed chiral helical complexes that maintained their chiral helicity even after the removal of the template. This study is significant for understanding how ethynylpyridine can be used to create chiral structures with potential applications in material science and stereochemistry (Abe, Kayamori, & Inouye, 2015).
Organometallic Network Formation
Research by Zhang et al. (2010) explored the use of 4-ethynylpyridine in creating novel silver–ethynide complexes. These complexes formed 2D and 3D organometallic networks with potential applications in materials chemistry. The study showed that the coordination modes of organic ligands like 4-ethynylpyridine play a crucial role in determining the structure of such networks (Zhang et al., 2010).
Safety And Hazards
Future Directions
While specific future directions for 4-Ethynylpyridine are not mentioned in the search results, its use as a ligand in the synthesis of various metallic complexes suggests potential applications in the field of chemistry .
Relevant Papers One relevant paper is “4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes” published in the New Journal of Chemistry . The paper discusses the use of 4-Ethynylpyridine in the synthesis of mixed Ru/Re complexes .
properties
IUPAC Name |
4-ethynylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N/c1-2-7-3-5-8-6-4-7/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEDJRHULYIJOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349063 | |
Record name | 4-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylpyridine | |
CAS RN |
2510-22-7 | |
Record name | 4-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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